3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is a complex organic compound known for its interesting chemical structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-12-14(13(2)21-18(20-12)25-5)8-9-17(23)19-11-15(22(3)4)16-7-6-10-24-16/h6-7,10,15H,8-9,11H2,1-5H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBVZLHICXJYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC(C2=CC=CO2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine:
Start with the reaction of 2,4-dimethylpyrimidine with methanethiol in the presence of a strong base such as sodium hydride.
Heat the mixture under reflux conditions to form the intermediate 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine.
Formation of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride:
React the intermediate with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Maintain the reaction at low temperatures to obtain the acyl chloride derivative.
Final Coupling Reaction:
Couple 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Carry out the reaction in anhydrous conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis process would be optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. This typically involves:
Continuous Flow Synthesis: Implementing continuous flow reactors to ensure precise control over reaction conditions and efficient heat transfer.
Green Chemistry: Using environmentally friendly reagents and solvents to reduce hazardous waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reaction conditions: Usually carried out at room temperature or slightly elevated temperatures.
Reduction:
The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).
Reaction conditions: Typically performed under anhydrous conditions.
Substitution:
The dimethylamino group can be substituted with other nucleophiles like halides or amines using appropriate nucleophilic substitution conditions.
Reaction conditions: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3).
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction products include primary alcohols.
Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic transformations due to its unique functional groups.
Material Science: Investigated for its potential in creating novel materials with specific electronic or photonic properties.
Biology
Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.
Cell Signaling: Explored for its role in modulating cell signaling pathways.
Medicine
Drug Development: Studied as a potential drug candidate for its biological activity and pharmacological properties.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Polymer Synthesis: Explored for its role in the synthesis of specialty polymers with unique properties.
Mechanism of Action
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide exerts its effects through a variety of molecular targets and pathways:
Molecular Targets: Binds to specific enzymes or receptors involved in critical biochemical pathways.
Pathways Involved: Modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is unique in its structural features and functional groups, which contribute to its distinct chemical and biological properties. Similar compounds include:
4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide moiety.
N-(dimethylamino)-2-(furan-2-yl)ethylamine: Contains the furan and dimethylamino groups but differs in the pyrimidine substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
